Synthetic Pathway Node: Exclusive N-Unsubstituted Carbamate as Diversification Branch Point vs. N-Methyl Carbamate (CAS 301538-58-9)
In the foundational benzofuran-3-carbamate scaffold described by Rádl et al. (2000), CAS 88737-32-0 is the sole N-unsubstituted ethyl carbamate and the direct product of reacting 2-benzoyl-1-benzofuran-3-amine with ethyl chloroformate [1]. This distinguishes it from the N-methyl carbamate (CAS 301538-58-9, C₁₉H₁₇NO₄, MW 323.35), which is obtained by subsequent N-methylation of CAS 88737-32-0. The presence of the free N–H in CAS 88737-32-0 — absent in all N-alkylated congeners — is the chemical feature enabling further diversification at the 3-amino position [2].
| Evidence Dimension | N-substitution status and synthetic derivatizability |
|---|---|
| Target Compound Data | N-unsubstituted carbamate (free N–H); can be directly N-alkylated, N-acylated, or N-functionalized; MW 309.32 g/mol |
| Comparator Or Baseline | N-methyl carbamate (CAS 301538-58-9); N-methyl group blocks further N-functionalization; MW 323.35 g/mol |
| Quantified Difference | Qualitative binary distinction: N–H present (target) vs. N–CH₃ (comparator). The N–H group is the synthetic handle essential for all downstream N-substitution chemistry [2]. |
| Conditions | Synthetic organic chemistry; N-functionalization via alkylation with ethyl bromoacetate or methylation with methyl iodide, as described by Rádl et al. |
Why This Matters
Procuring the N-unsubstituted carbamate (CAS 88737-32-0) provides the only entry point for synthesizing the full range of N-substituted benzofuran carbamate derivatives; the N-methyl analog is a synthetic endpoint incapable of further N-diversification.
- [1] Rádl, S.; Hezký, P.; Konvička, P.; Krejčí, I. Synthesis and Analgesic Activity of Some Substituted 1-Benzofurans and 1-Benzothiophenes. Collect. Czech. Chem. Commun. 2000, 65 (7), 1093–1108. DOI: 10.1135/cccc20001093. View Source
- [2] Rádl, S. et al. (2000) — experimental procedures for N-methylation and N-alkylation of the parent carbamate; structural verification of the N-methyl carbamate product. View Source
